(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile
Description
(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted ethoxyphenyl group and a phenylprop-2-enenitrile moiety
Properties
IUPAC Name |
(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKVZZJRRMLOZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-ethoxybenzaldehyde and phenylacetonitrile.
Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-ethoxybenzaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide. This reaction forms the desired this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile depends on its specific application. In medicinal chemistry, its biological effects may involve interactions with molecular targets such as enzymes or receptors. The compound may modulate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile include:
(5-chloro-2-ethoxyphenyl)(phenyl)methanol: This compound shares the chloro-ethoxyphenyl group but differs in its overall structure and reactivity.
5-(5-Chloro-2-ethoxyphenyl)thiazol-2-amine: This compound contains a thiazole ring instead of the phenylprop-2-enenitrile moiety, leading to different chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
